molecular formula C18H22N2O4S B5447541 methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B5447541
M. Wt: 362.4 g/mol
InChI Key: TWMYRQLLICUFEG-RVDMUPIBSA-N
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Description

Methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and a diethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of 4-(diethylamino)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then esterified with methyl propanoate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiazolidine ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)benzaldehyde
  • Thiazolidine-2,4-dione
  • Methyl propanoate

Uniqueness

Methyl 2-{(5E)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is unique due to its combination of functional groups and structural features. The presence of the diethylamino group and the thiazolidine ring provides distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-19(6-2)14-9-7-13(8-10-14)11-15-16(21)20(18(23)25-15)12(3)17(22)24-4/h7-12H,5-6H2,1-4H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYRQLLICUFEG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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